molecular formula C9H4FNS B13663350 4-Fluorobenzo[b]thiophene-2-carbonitrile

4-Fluorobenzo[b]thiophene-2-carbonitrile

Katalognummer: B13663350
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: KNCOOIKJKZCUEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluorobenzo[b]thiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, a fluorine atom at the 4-position, and a nitrile group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[b]thiophene-2-carbonitrile typically involves the functionalization of the thiophene ring and subsequent cyclization reactions. One common method includes the direct fluorination of thiophene derivatives using reagents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) under controlled conditions . Another approach involves the use of electrophilic fluorinating agents like perchloryl fluoride (FClO3) in the presence of bases such as sodium ethoxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluorobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring using reagents like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nitro groups, alkyl groups

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Various substituted benzothiophenes

Wissenschaftliche Forschungsanwendungen

4-Fluorobenzo[b]thiophene-2-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Fluorobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    4-Fluorobenzo[b]thiophene: Lacks the nitrile group at the 2-position.

    Thiophene-2-carbonitrile: Lacks the fluorine atom at the 4-position.

    Benzo[b]thiophene-2-carbonitrile: Lacks the fluorine atom at the 4-position.

Uniqueness: 4-Fluorobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C9H4FNS

Molekulargewicht

177.20 g/mol

IUPAC-Name

4-fluoro-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C9H4FNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H

InChI-Schlüssel

KNCOOIKJKZCUEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=C(SC2=C1)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.